N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide
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Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
The research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups, including compounds with high singlet oxygen quantum yields, highlights their potential as Type II photosensitizers in photodynamic therapy for cancer treatment. The unique properties of these compounds, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, make them promising candidates for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Pharmacological Activities
Studies on quinazoline derivatives explore the structure–activity relationship of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives for their diuretic, antihypertensive, and anti-diabetic potential in rats. These compounds exhibit significant activity, suggesting a promising approach for developing new therapeutic agents (Rahman et al., 2014).
New Materials with Unique Photophysical Properties
Research into the synthesis and characterization of new Schiff bases derived from sulfamethoxazole and their metal complexes reveals insights into their antimicrobial activities, carbonic anhydrase enzyme inhibitor effects, and computational studies, demonstrating the potential of these compounds in creating new materials with diverse applications (Alyar et al., 2018).
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-16-4-10-23-21(14-16)26(2)24(27)20-15-18(7-11-22(20)31-23)25-32(28,29)13-12-17-5-8-19(30-3)9-6-17/h4-11,14-15,25H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWWLEFYWJHQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CCC4=CC=C(C=C4)OC)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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